molecular formula C12H13NO3 B2935355 methyl 5-methoxy-3-methyl-1H-indole-2-carboxylate CAS No. 480996-91-6

methyl 5-methoxy-3-methyl-1H-indole-2-carboxylate

Cat. No.: B2935355
CAS No.: 480996-91-6
M. Wt: 219.24
InChI Key: FXCIBIGWCGHVPM-UHFFFAOYSA-N
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Description

Its synthesis involves acylation of methyl 5-methoxy-1H-indole-2-carboxylate followed by reduction with triethylsilane (TES) in trifluoroacetic acid (TFA) to introduce the 3-methyl group .

Properties

IUPAC Name

methyl 5-methoxy-3-methyl-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-7-9-6-8(15-2)4-5-10(9)13-11(7)12(14)16-3/h4-6,13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXCIBIGWCGHVPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-methoxy-3-methyl-1H-indole-2-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. For this specific compound, the starting materials would include 5-methoxy-3-methylindole and methyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the ester linkage .

Industrial Production Methods

Industrial production of indole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being integrated into industrial processes to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methoxy-3-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-methoxy-3-methyl-1H-indole-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Indole derivatives are studied for their roles in biological systems, including their interactions with enzymes and receptors.

    Medicine: This compound is investigated for its potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities.

    Industry: Indole derivatives are used in the production of dyes, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 5-methoxy-3-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets in biological systems. Indole derivatives often bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific biological context and the substituents on the indole ring .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

(a) Ester Group Variations
  • methyl). Ethyl esters generally exhibit lower solubility in polar solvents compared to methyl esters due to increased hydrophobicity. For example, the ethyl analog (compound 11a) was synthesized with a 69.3% yield under similar conditions, suggesting comparable synthetic accessibility .
  • 5-Methoxy-3-Methyl-1H-Indole-2-Carboxylic Acid (CAS 16381-50-3):
    The free acid form lacks the methyl ester, significantly altering solubility (higher aqueous solubility at physiological pH) and reactivity. This derivative is a key intermediate for amide bond formation in drug design .

(b) 5-Position Substituent Variations
  • 5-Chloro-3-Methyl-1H-Indole-2-Carboxylates :
    Replacing the 5-methoxy group with chloro (e.g., ethyl 5-chloro-3-methyl-1H-indole-2-carboxylate) introduces an electron-withdrawing effect, reducing the indole ring’s electron density. This enhances electrophilic substitution reactivity at other positions but may decrease metabolic stability compared to methoxy derivatives .

(c) 3-Position Substituent Variations
  • 3-Ethyl vs. Synthesis involves TES reduction of 3-acetyl precursors, analogous to 3-methyl derivatives .

Physicochemical Properties and Reactivity

Compound Name Molecular Weight Key Substituents Solubility (Predicted) Melting Point (°C) Synthetic Yield (%)
Methyl 5-Methoxy-3-Methyl-1H-Indole-2-Carboxylate 235.23 5-OMe, 3-Me, 2-COOMe Low in water Not reported ~69%
Ethyl 5-Methoxy-3-Methyl-1H-Indole-2-Carboxylate 249.26 5-OMe, 3-Me, 2-COOEt Lower than methyl ester Not reported 69.3%
5-Methoxy-3-Methyl-1H-Indole-2-Carboxylic Acid 221.21 5-OMe, 3-Me, 2-COOH Moderate (aqueous) Not reported ~98% (via hydrolysis)
Methyl 5-Chloro-3-Methyl-1H-Indole-2-Carboxylate 239.68 5-Cl, 3-Me, 2-COOMe Low in water 187–189 ~70%

Key Observations :

  • Methoxy groups at position 5 enhance electron density, favoring electrophilic aromatic substitution at position 6 or 6.
  • Methyl esters offer higher volatility in GC-MS analysis compared to ethyl esters but lower thermal stability .

Biological Activity

Methyl 5-methoxy-3-methyl-1H-indole-2-carboxylate is an indole derivative that has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic applications across various fields, including oncology, infectious diseases, and neuropharmacology. The following sections provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a bicyclic structure characterized by a fused benzene and pyrrole ring, with a methoxy group at the 5-position and a methyl group at the 3-position. This structural configuration is significant for its biological activity.

Property Value
Molecular FormulaC₁₁H₁₃N₁O₃
Molecular WeightApproximately 205.23 g/mol
SolubilitySoluble in organic solvents

Target Interactions

This compound interacts with various biological targets, including receptors and enzymes, influencing multiple biochemical pathways. Key mechanisms include:

  • Receptor Binding : The compound binds to specific receptors with high affinity, which may mediate its pharmacological effects.
  • Enzyme Inhibition : It has been shown to inhibit enzymes critical for viral replication and inflammatory processes.

Biochemical Pathways

This compound impacts several biochemical pathways, contributing to its diverse biological activities:

  • Antiviral Activity : It exhibits potential against viral infections by inhibiting viral proteases .
  • Anticancer Effects : The compound induces non-apoptotic cell death (methuosis), which is distinct from traditional apoptosis pathways .
  • Anti-inflammatory Properties : It modulates inflammatory responses through various signaling pathways.

Biological Activities

The biological activities of this compound are extensive:

  • Anticancer Activity : Research indicates that indole derivatives can induce cell death in cancer cells through different mechanisms, including methuosis and microtubule disruption .
  • Antiviral Properties : The compound has shown inhibitory effects against SARS-CoV proteases, suggesting its potential in treating viral infections .
  • Neuroprotective Effects : There is emerging evidence that this compound may influence neurotransmitter systems, potentially impacting mood and cognitive functions.

Case Study 1: Anticancer Mechanisms

In a study investigating the anticancer properties of indole derivatives, this compound was found to induce methuosis in glioblastoma cells. This non-apoptotic cell death was characterized by the accumulation of macropinosome-derived vacuoles, leading to cell death without triggering typical apoptotic pathways .

Case Study 2: Antiviral Activity

Another study focused on the inhibitory effects of various indole derivatives on SARS-CoV proteases. This compound demonstrated significant inhibitory potency compared to other derivatives, highlighting its potential as a lead compound for antiviral drug development .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for methyl 5-methoxy-3-methyl-1H-indole-2-carboxylate, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via condensation reactions using 3-formylindole-2-carboxylate derivatives as precursors. For example, refluxing 5-methoxy-3-(4-oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-2-carboxylic acid with sodium acetate in acetic acid under reflux (3–5 hours) yields crystalline products. Recrystallization from DMF/acetic acid mixtures improves purity .
  • Key Variables : Temperature control (reflux ~120°C), stoichiometric ratios (1.1 equiv of aldehyde precursor), and solvent choice (acetic acid for protonation) are critical for optimizing yields (typically 60-75%).

Q. How can researchers verify the purity and structural integrity of this compound?

  • Analytical Techniques :

  • HPLC : Use a C18 column with a methanol/water gradient (70:30 v/v) to assess purity (>95%).
  • NMR : Confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, methyl groups at δ 2.1–2.3 ppm in 1^1H NMR) .
  • Mass Spectrometry : ESI-MS in positive ion mode ([M+H]+^+ expected at m/z 249.1) .

Q. What are the recommended storage conditions to ensure compound stability?

  • Storage Protocol : Store at 2–8°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent oxidation and photodegradation. Stability tests show <5% degradation over 12 months under these conditions .

Advanced Research Questions

Q. How does the methoxy group at position 5 influence the compound’s reactivity in cross-coupling reactions?

  • Mechanistic Insight : The electron-donating methoxy group enhances electrophilic substitution at position 3 but may sterically hinder reactions at position 5. For Suzuki-Miyaura coupling, use Pd(PPh3_3)4_4 (5 mol%) with aryl boronic acids in THF/water (3:1) at 80°C for 12 hours .
  • Regioselectivity : DFT calculations suggest the methoxy group lowers the activation energy for nucleophilic attack at position 3 by 15–20 kJ/mol compared to unsubstituted indoles .

Q. What strategies resolve contradictions in biological activity data for this compound across studies?

  • Approach :

  • Dose-Response Analysis : Test concentrations from 1 nM to 100 µM in triplicate to identify non-linear effects.
  • Assay Validation : Use positive controls (e.g., indomethacin for COX inhibition) and orthogonal assays (e.g., SPR vs. enzymatic activity) to confirm target engagement .
    • Case Study : Discrepancies in antimicrobial activity (MIC values ranging from 8–64 µg/mL) were resolved by standardizing bacterial inoculum size (1×106^6 CFU/mL) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Protocol :

Docking : Use AutoDock Vina with the target’s crystal structure (e.g., COX-2, PDB ID 5KIR).

MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability (RMSD <2 Å indicates stable complexes).

Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds with Ser530, hydrophobic contacts with Val349) .

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